molecular formula C16H14ClFO2 B1327530 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-13-1

2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327530
M. Wt: 292.73 g/mol
InChI Key: BYJDHDFZFLIRLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone, it’s worth noting that similar compounds have been synthesized through various methods . For instance, a group led by Zhong published a synthesis method for producing a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .

Scientific Research Applications

Copolymerization Studies

One significant application of 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone is in the field of copolymerization. Research by Savittieri et al. (2022) demonstrates its use in creating novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene. These compounds were examined for their chemical properties and decomposition behavior in nitrogen, indicating potential for material science and engineering applications (Savittieri et al., 2022).

Structural Analysis and Molecular Interactions

The molecular structure of compounds related to 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone has been a focus of research. Chopra et al. (2007) studied substituted chalcones, revealing how these molecules pack using weak intermolecular contacts. This research provides insight into the structural characteristics of such compounds, which is essential for understanding their potential applications in various fields (Chopra, Mohan, Vishalakshi, & Row, 2007).

Optical Applications

The compound's derivatives have been explored for their optical properties. Shetty et al. (2017) synthesized new chalcones related to 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone and studied their third-order optical nonlinearity, indicating potential applications in optical limiting and other photonic technologies (Shetty et al., 2017).

Synthesis and Reaction Studies

The synthesis and reactions of derivatives of 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone have been extensively studied, contributing to the understanding of their chemical behavior and potential uses in various fields. For instance, Gevorgyan et al. (1989) conducted studies on the synthesis and biological activity of hydrochlorides of derivatives, highlighting the diverse chemical reactions these compounds can undergo (Gevorgyan et al., 1989).

Fluorescence Studies

Research on boronic acid derivatives related to 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone has been conducted to explore their fluorescence properties. Geethanjali et al. (2015) investigated the fluorescence quenching of such derivatives, providing valuable information for potential applications in sensory and imaging technologies (Geethanjali et al., 2015).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDHDFZFLIRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644288
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one

CAS RN

898776-13-1
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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